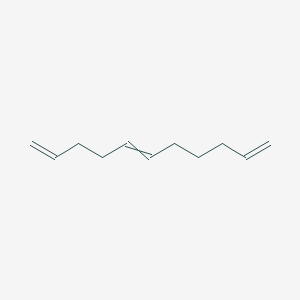
Undeca-1,5,10-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undeca-1,5,10-triene is an organic compound with the molecular formula C11H18. It is a triene, meaning it contains three double bonds within its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undeca-1,5,10-triene can be synthesized through several methods. One common approach involves the reaction of 1,4-dichloro-but-2-ene with a suitable reagent to form the triene structure . The reaction conditions typically involve the use of a base and a solvent to facilitate the formation of the triene.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The specific methods and conditions can vary depending on the desired isomer and the scale of production.
Chemical Reactions Analysis
Types of Reactions
Undeca-1,5,10-triene undergoes various types of chemical reactions, including:
Oxidation: The double bonds in the triene can be oxidized to form epoxides or other oxygen-containing compounds.
Reduction: The double bonds can be reduced to form the corresponding alkanes.
Substitution: The triene can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction typically yields alkanes.
Scientific Research Applications
Undeca-1,5,10-triene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of trienes with biological molecules.
Medicine: Research into the potential therapeutic applications of trienes is ongoing, particularly in the field of drug development.
Industry: This compound is used in the production of fragrances and other specialty chemicals.
Mechanism of Action
The mechanism by which undeca-1,5,10-triene exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds can interact with other molecules, leading to the formation of new compounds. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Undeca-1,3,5-triene: Another triene with double bonds at different positions.
Undeca-1,3,5,9-tetraene: A tetraene with four double bonds.
1,3,5-Undecatriene: A stereoisomer of undeca-1,5,10-triene with different spatial arrangement of the double bonds.
Uniqueness
This compound is unique due to its specific arrangement of double bonds, which gives it distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
192374-59-7 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
undeca-1,5,10-triene |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3-4,9,11H,1-2,5-8,10H2 |
InChI Key |
KSAYKUJTFFANKN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC=CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI)](/img/structure/B12577446.png)
![6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12577447.png)
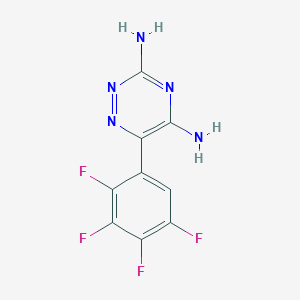
![Pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl-](/img/structure/B12577455.png)
![Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12577458.png)
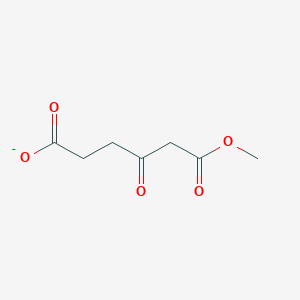
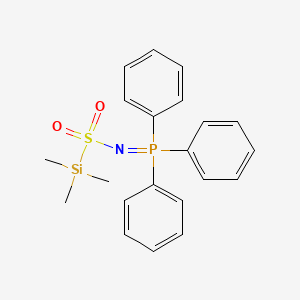
![1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel-](/img/structure/B12577475.png)
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)
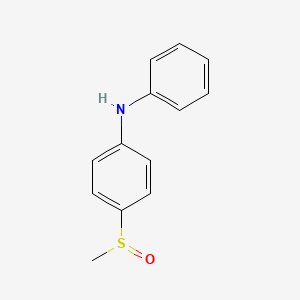
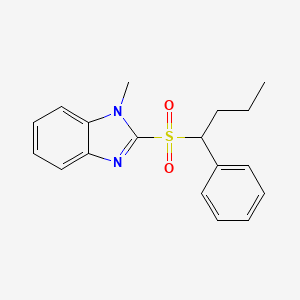
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
